molecular formula C9H8BrCl B12511169 1-Bromo-4-(3-chloro-propenyl)-benzene

1-Bromo-4-(3-chloro-propenyl)-benzene

Cat. No.: B12511169
M. Wt: 231.51 g/mol
InChI Key: MWYBPNFKLPDFBX-UHFFFAOYSA-N
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Description

1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloroprop-1-en-1-yl group is attached to the fourth carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-iodobenzene with 3-chloropropene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods

In industrial settings, the production of 1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The double bond in the 3-chloroprop-1-en-1-yl group can participate in addition reactions, leading to the formation of new compounds. These interactions are facilitated by the electronic properties of the benzene ring and the attached functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BROMO-4-(3-CHLOROPROP-1-EN-1-YL)BENZENE is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-bromo-4-(3-chloroprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYBPNFKLPDFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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